molecular formula C19H24N2OS B12460800 N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B12460800
M. Wt: 328.5 g/mol
InChI Key: MWKFZBONKBAVCM-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes both dimethylamino and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-phenyl-2-(phenylsulfanyl)acetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the phenylsulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]-2-phenoxyacetamide

Uniqueness

N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both dimethylamino and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C19H24N2OS/c1-21(2)15-9-14-20-19(22)18(16-10-5-3-6-11-16)23-17-12-7-4-8-13-17/h3-8,10-13,18H,9,14-15H2,1-2H3,(H,20,22)

InChI Key

MWKFZBONKBAVCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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